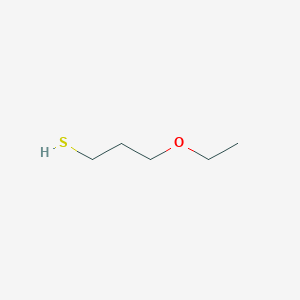
3-Ethoxypropane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a thiol derivative commonly used in various industries for its distinct aroma and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxypropane-1-thiol typically involves the reaction of 3-chloropropanol with sodium ethoxide, followed by the addition of hydrogen sulfide. The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of catalysts and advanced purification techniques ensures high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethoxypropane-1-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted thiol compounds.
Wissenschaftliche Forschungsanwendungen
3-Ethoxypropane-1-thiol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving thiol recognition and thiol-addition reactions.
Medicine: Investigated for its potential antioxidant properties and role in oxidative stress-related disorders.
Industry: Utilized in the production of flavors, fragrances, and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 3-Ethoxypropane-1-thiol involves its interaction with thiol groups in proteins and enzymes. It can modulate redox states and participate in redox reactions, influencing cellular signaling pathways and oxidative stress responses. The compound’s ability to form disulfide bonds plays a crucial role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Mercaptopropanol: Similar in structure but lacks the ethoxy group.
2-Ethoxyethanethiol: Contains an ethoxy group but differs in the position of the thiol group.
Propane-1-thiol: Lacks the ethoxy group and has a simpler structure.
Uniqueness
3-Ethoxypropane-1-thiol is unique due to its specific combination of an ethoxy group and a thiol group, which imparts distinct chemical properties and reactivity. This combination makes it valuable in specialized applications where both functionalities are required.
Eigenschaften
Molekularformel |
C5H12OS |
|---|---|
Molekulargewicht |
120.22 g/mol |
IUPAC-Name |
3-ethoxypropane-1-thiol |
InChI |
InChI=1S/C5H12OS/c1-2-6-4-3-5-7/h7H,2-5H2,1H3 |
InChI-Schlüssel |
IKFDXXOHGZTPOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 4-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13634529.png)
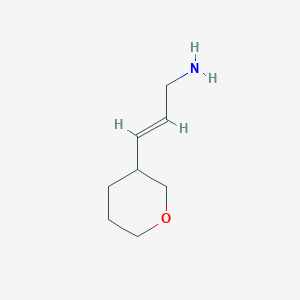

![2'-Fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13634551.png)


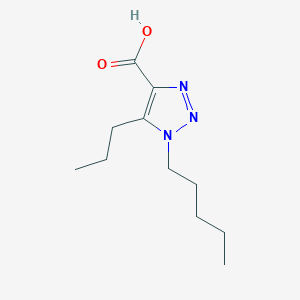
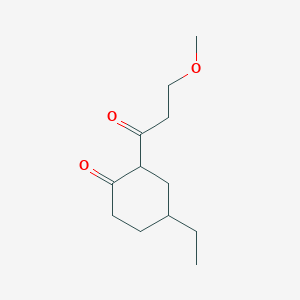
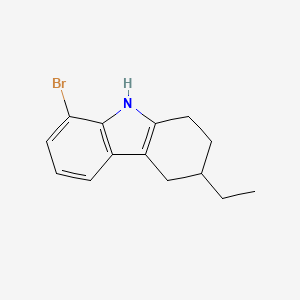
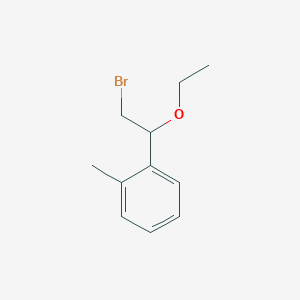
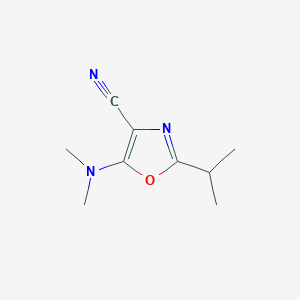
![2,5-Dioxa-8-azaspiro[3.4]octane](/img/structure/B13634592.png)
![2-[(3Z)-3-hydroxyiminocyclopentyl]isoindole-1,3-dione](/img/structure/B13634600.png)
